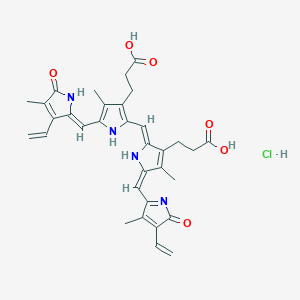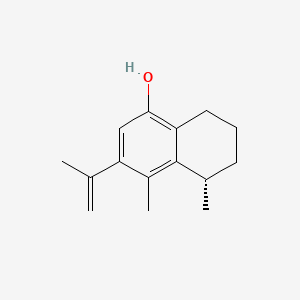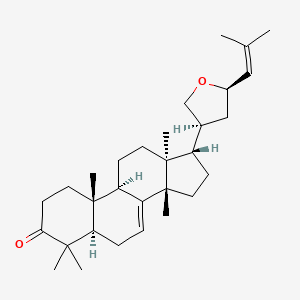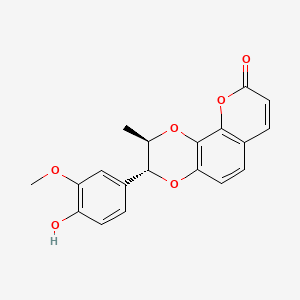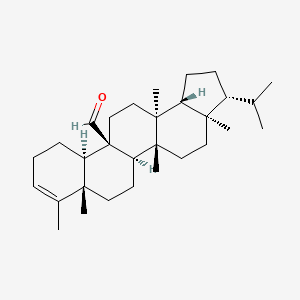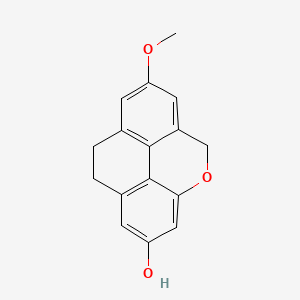
Flavidinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavidinin is a natural product found in Coelogyne ovalis and Acampe praemorsa with data available.
Applications De Recherche Scientifique
Médecine : Agent antioxydant et thérapeutique
La flavidinine, comme d’autres flavonoïdes, présente de puissantes propriétés antioxydantes, qui sont cruciales pour neutraliser les radicaux libres et prévenir les maladies liées au stress oxydatif . Ses applications thérapeutiques sont diverses, notamment des rôles potentiels dans le traitement du cancer, où elle peut inhiber la croissance des cellules cancéreuses, et dans les maladies infectieuses, où elle peut agir contre les agents pathogènes .
Agriculture : Croissance des plantes et protection
En agriculture, la this compound peut améliorer la croissance et le rendement des plantes en agissant comme un biostimulant naturel . Elle joue également un rôle dans les mécanismes de défense des plantes contre les ravageurs et les maladies, réduisant le besoin de pesticides synthétiques et contribuant à des pratiques agricoles durables .
Sciences de l’environnement : Atténuation de la pollution
Le rôle de la this compound dans les sciences de l’environnement comprend l’atténuation des effets de la pollution. Son activité antioxydante peut aider à détoxifier les polluants dans le sol et l’eau, contribuant ainsi aux efforts de nettoyage de l’environnement .
Industrie alimentaire : Conservation des aliments et nutraceutiques
L’industrie alimentaire tire profit des propriétés antioxydantes et antimicrobiennes de la this compound, qui peuvent être utilisées dans la conservation des aliments pour prolonger la durée de conservation et maintenir la qualité nutritionnelle . De plus, ses effets bénéfiques pour la santé en font un composant précieux dans le développement de nutraceutiques .
Science des matériaux : Développement de matériaux bioactifs
En science des matériaux, la this compound peut contribuer au développement de matériaux bioactifs présentant des avantages pour la santé. Son incorporation dans des biomatériaux peut conduire à la création de surfaces capables d’interagir activement avec les systèmes biologiques, ce qui pourrait conduire à des innovations dans les implants médicaux et les applications de cicatrisation des plaies .
Biotechnologie : Génie génétique et production microbienne
Les applications biotechnologiques de la this compound comprennent sa production par génie génétique et biosynthèse microbienne. En manipulant les voies de biosynthèse dans les plantes ou les micro-organismes, les chercheurs peuvent produire de grandes quantités de this compound pour diverses applications, allant des produits pharmaceutiques aux utilisations industrielles .
Mécanisme D'action
Target of Action
Flavidinin, a type of flavonoid, primarily targets various proteins and enzymes in the body. Flavonoids are known to interact with nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . The biochemical source of flavin is the yellow B vitamin riboflavin . The flavin moiety is often attached with an adenosine diphosphate to form flavin adenine dinucleotide (FAD), and in other circumstances, is found as flavin mononucleotide (or FMN), a phosphorylated form of riboflavin .
Mode of Action
Flavidinin interacts with its targets to exert various biological effects. The effectiveness of flavonoids in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways . The distinguishing side groups of riboflavin, FMN, and FAD are also a potential source of instability for applications such as in fuel cells and in heterogeneous photocatalysis .
Biochemical Pathways
Flavidinin, like other flavonoids, affects several biochemical pathways. Flavonoids are synthesized from phenylalanine and malonyl—Co A . Over 8000 individual flavonoids have been identified in plants . The initial step in the biosynthesis of most flavonoids is the condensation of one p -coumaroyl-CoA molecule with three molecules of malonyl-CoA .
Pharmacokinetics
These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .
Result of Action
The molecular and cellular effects of Flavidinin’s action are diverse, given its wide range of targets. Flavonoids exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They also regulate angiogenesis, decrease the levels of inflammatory cytokines, and play a crucial role in scavenging reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Flavidinin. For instance, flavonoids in plants are known to accumulate under stress by regulating the expression of flavonoid synthase genes . Moreover, flavonoids are recognized by pollinators, for example, insects, birds, and animals, which contribute to the dispersion of seeds . This suggests that environmental factors such as the presence of pollinators and stress conditions can influence the production and action of flavonoids.
Propriétés
IUPAC Name |
6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-13-5-10-3-2-9-4-12(17)7-14-16(9)15(10)11(6-13)8-19-14/h4-7,17H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAUZUFYBCBHAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=C1)COC4=CC(=CC(=C43)CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is flavidinin and where is it found?
A1: Flavidinin is a naturally occurring compound classified as a flavonoid. It has been isolated from various orchid species, including Coelogyne uniflora []. The exact structure of flavidinin was initially debated, but later research clarified its correct form [].
Q2: What other compounds are often found alongside flavidinin in orchids?
A2: Research indicates that flavidinin is often found alongside other flavonoids and stilbenoids in orchids. For instance, Coelogyne uniflora yielded flavidinin alongside isoflavonoids like isofividinin and oxoflavidin, as well as unique phenanthropyrone derivatives named unifloranthrone and uniflorinanthrone []. Interestingly, another orchid species, Ione paleacea, contained flavidinin along with flavanone derivatives and known stilbenoids like batatasin-III and gigantol []. This co-occurrence suggests potential biosynthetic relationships and shared ecological roles for these compounds within the orchid species.
Q3: Are there any ongoing studies investigating the potential medicinal properties of flavidinin or related compounds found in orchids?
A3: While the provided research doesn't delve into specific medicinal properties of flavidinin, there's growing interest in the pharmaceutical potential of orchids. For example, research on Coelogyne ovalis, another orchid species, focuses on evaluating its phytochemical profile and exploring potential applications in medicine [, ]. This suggests a broader scientific interest in understanding the bioactivity of compounds derived from orchids, including flavidinin, which could pave the way for future drug discovery efforts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

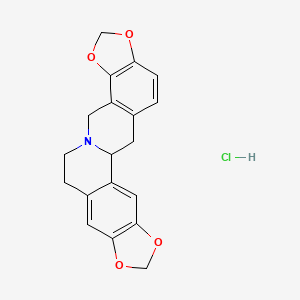
![[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B593559.png)


